molecular formula C21H19N3OS4 B14254727 4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine CAS No. 189329-19-9

4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine

Cat. No.: B14254727
CAS No.: 189329-19-9
M. Wt: 457.7 g/mol
InChI Key: VWPOIFBESWZNAT-UHFFFAOYSA-N
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Description

4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine is a complex organic compound characterized by the presence of benzothiazole groups and a morpholine ring.

Preparation Methods

The synthesis of 4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine involves multiple steps. One common method includes the reaction of 1,3-benzothiazole-2-thiol with an appropriate alkylating agent to form the intermediate compound. This intermediate is then reacted with morpholine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The benzothiazole groups can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfur atoms. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function. The compound’s ability to undergo nucleophilic substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine can be compared with other sulfur-containing compounds, such as:

Properties

CAS No.

189329-19-9

Molecular Formula

C21H19N3OS4

Molecular Weight

457.7 g/mol

IUPAC Name

4-[1,1-bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine

InChI

InChI=1S/C21H19N3OS4/c1-14(24-10-12-25-13-11-24)19(28-20-22-15-6-2-4-8-17(15)26-20)29-21-23-16-7-3-5-9-18(16)27-21/h2-9H,10-13H2,1H3

InChI Key

VWPOIFBESWZNAT-UHFFFAOYSA-N

Canonical SMILES

CC(=C(SC1=NC2=CC=CC=C2S1)SC3=NC4=CC=CC=C4S3)N5CCOCC5

Origin of Product

United States

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